(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Description
(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS: 356532-62-2) is a secondary amine hydrochloride with the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.76 g/mol . Structurally, it consists of a phenoxyethyl group (C₆H₅-O-CH₂CH₂-) and a tetrahydrofurfuryl group (tetrahydro-2-furanylmethyl) attached to a central nitrogen atom, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCINAFYZCFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 2-phenoxyethanol with tetrahydro-2-furanylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxyethyl and tetrahydro-2-furanylmethyl groups can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine Hydrochloride
- CAS : 13605-56-6 / 1048640-79-4
- Molecular Formula: C₁₃H₁₉ClNO
- Molecular Weight : 242 g/mol
- Key Differences: Substitution: The 4-methylbenzyl group replaces the phenoxyethyl moiety in the target compound. LogP: 2.62 (indicating moderate lipophilicity) . This structural variation may influence solubility and receptor binding in biological systems .
2-(4-Methoxyphenyl)ethylamine Hydrochloride
- CAS : 1048640-61-4
- Molecular Formula: C₁₄H₂₂ClNO₂
- Key Differences: Substitution: A methoxyphenylethyl group replaces the phenoxyethyl chain.
(3-Methylphenyl)methylamine Hydrochloride
- CAS : 1252548-92-7
- Molecular Formula : C₁₃H₁₆ClNS
- Key Differences :
(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride
- CAS : 1394768-25-2
- Molecular Formula : C₅H₁₂ClF₂N
- Molecular Weight : 159.61 g/mol
- Key Differences: Simpler Structure: Lacks aromatic or heterocyclic groups.
Biological Activity
(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors and enzymes involved in neurotransmission. The compound is hypothesized to exert its effects through:
- Receptor Interaction : Similar compounds have been shown to interact with receptors such as serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Modulation : It may inhibit enzymes like monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : The compound is well-absorbed following oral administration.
- Distribution : It can cross the blood-brain barrier, allowing central nervous system effects.
- Metabolism : Metabolized by cytochrome P450 enzymes, affecting its bioavailability and activity.
- Excretion : Primarily excreted via the kidneys.
Cellular Effects
Research indicates that this compound can influence various cellular processes:
- Cell Growth and Differentiation : It may promote neuronal growth and differentiation in vitro.
- Apoptosis Modulation : The compound has been observed to induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.
Case Studies
-
Neuroprotective Effects :
- In a study involving animal models, low doses of this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral tests indicated enhanced cognitive function compared to control groups.
-
Toxicity Assessment :
- Conversely, higher doses were associated with neurotoxicity and hepatotoxicity. In a dose-response study, subjects exhibited significant adverse effects at elevated concentrations, highlighting the importance of dosage regulation for therapeutic applications.
Biochemical Pathways
The compound influences several biochemical pathways:
| Pathway | Effect |
|---|---|
| Neurotransmitter Synthesis | Inhibition of monoamine oxidase leads to increased serotonin levels |
| Cell Signaling | Modulation of cAMP signaling pathways affecting gene expression |
| Metabolic Regulation | Interaction with metabolic enzymes alters cellular energy balance |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base. Reaction optimization involves monitoring intermediates by LC-MS and adjusting stoichiometric ratios (e.g., 1.05–1.1 equivalents of acylating agents to avoid side products) .
- Critical Parameters : Temperature control (20–25°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent hydrolysis/oxidation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .
Q. How should researchers characterize the hydrochloride salt form of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., m/z 428.3 [M+H]⁺ observed in similar amide derivatives) .
- Salt Confirmation : Conductometric titration or ion chromatography to verify Cl⁻ content.
- Structural Elucidation : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃, focusing on amine proton shifts (δ 8.5–10.0 ppm for hydrochloride salts) and furanyl/phenoxy methylene signals .
Q. What stability considerations are critical for long-term storage of this compound?
- Storage Protocols : Store at –20°C in airtight, light-resistant containers under nitrogen. Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) should monitor for hydrolysis of the tetrahydrofuran moiety or amine oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : If cytotoxicity varies between in vitro (e.g., HepG2) and ex vivo (e.g., zebrafish) models, perform mechanistic studies:
- Target Engagement : Radioligand binding assays or thermal shift assays to confirm target binding.
- Metabolite Profiling : LC-HRMS to identify active/passive metabolites (e.g., furan ring oxidation products).
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of inter-assay variability .
Q. What advanced separation techniques are recommended for isolating stereoisomers or diastereomers of this compound?
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC). Example conditions: 20% MeOH with 0.2% dimethyl ethylamine in CO₂, 100 bar, 35°C, yielding >98% enantiomeric excess .
- Data Interpretation : Compare retention times (e.g., Isomer 1: 1.610 min; Isomer 2: 2.410 min) and correlate with circular dichroism (CD) spectra .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Strategies :
- ADME Prediction : Use SwissADME or QikProp to optimize logP (target ≤3.5) and polar surface area (≤90 Ų) for blood-brain barrier penetration.
- Docking Studies : Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding affinity to amine receptors (e.g., σ-1R).
Methodological Challenges and Solutions
Q. What experimental controls are essential when studying this compound’s interaction with biological membranes?
- Controls :
- Negative Control : Use scrambled lipid vesicles to distinguish nonspecific binding.
- Positive Control : Reference compounds with known membrane disruption (e.g., Triton X-100).
- Techniques : Fluorescence anisotropy (e.g., DPH probes) to quantify membrane fluidity changes .
Q. How can researchers mitigate interference from residual solvents (e.g., THF) in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
